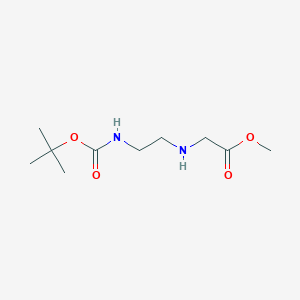
Methyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate
Cat. No. B8623785
M. Wt: 232.28 g/mol
InChI Key: VIEPTRFLRKGQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05773571
Procedure details


Boc-aminoacetaldehyde (19, 1.00 g, 6.3 mmol, 1 eqv) was dissolved in methanol (50 ml). Anhydrous sodium acetate (1.03 g, 12.6 mmol, 2 eqv), glycine methyl ester hydrochloride (Aldrich Chemical Co., 0.79 g, 6.3 mmol, 1 eqv) and sodium cyanoborohydride (1.97 g, 31.4 mmol, 5 eqv) were added to the solution in that order. The reaction mixture was stirred for 2 h at room temperature under nitrogen. Water (50 ml) was added to the suspension and the resulting clear solution was evaporated under reduced pressure to remove the methanol. The aqueous phase was extracted with methylene chloride (3×100 ml). The organic phase was washed with a saturated aqueous solution of sodium chloride (1×100 ml), dried (Na2SO4), filtered and then evaporated under reduced pressure affording 1.41 g of crude title compound as a yellow oil. The crude product was kugelrohr distilled at 110° C. and 0.5 mbar to yield 0.49 g (34%) of 2-(Boc-amino)ethylglycine methyl ester as a colorless liquid. 1H-NMR (CDCl3 /TMS) : δ=1.36 (s, 9H, Me3C), 1.91 (s, 1H, NH), 2.67 (t, J=6 Hz, 2H, NHCH2), 3.13 (q, J=6 Hz, 2H, NHCH2), 3.34 (s, 2H, CH2COO), 3.65 (s, 3H, OMe), 5.13 (b, 1H, carbamate NH). 13C-NMR (CDCl3 /TMS): δ=28.2 (Me3C), 39.9, 48.5 (NHCH2), 50.0 (CH2COO), 51.5 (OMe), 78.9 (Me3 C), 155.9 (carbamate C=O), 172.6 (ester C=O). Anal. Calcd for C10H2N2O4 : C, 51.71; H, 8.68; N, 12.06. Found: C, 51.55; H, 8.72; N, 11.79.
Name
Boc-aminoacetaldehyde
Quantity
1 g
Type
reactant
Reaction Step One






Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[C:1](C(N)C=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:12]([O-])(=O)[CH3:13].[Na+].Cl.[CH3:18][O:19][C:20](=[O:23])[CH2:21][NH2:22].C([BH3-])#[N:25].[Na+]>CO.O>[CH3:18][O:19][C:20](=[O:23])[CH2:21][NH:22][CH2:13][CH2:12][NH:25][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
Boc-aminoacetaldehyde
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)C(C=O)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.79 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(CN)=O
|
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 h at room temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting clear solution was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with methylene chloride (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with a saturated aqueous solution of sodium chloride (1×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording 1.41 g of crude title compound as a yellow oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was kugelrohr distilled at 110° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CNCCNC(=O)OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.49 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
